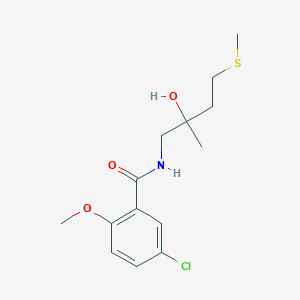![molecular formula C26H25N3O3 B2448638 1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912903-01-6](/img/structure/B2448638.png)
1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds with structural similarities in the efficient synthesis of a variety of heterocycles, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, derivatives of pyrrolidinones have been utilized in the synthesis of five and six-membered heterocycles, showcasing their versatility as synthons for creating complex molecules with potential bioactivity (Mahata et al., 2003).
Structural and Molecular Studies
The structural elucidation of similar compounds provides insights into their conformational dynamics and molecular interactions, which are vital for understanding their reactivity and potential applications. For example, studies on pyrrolidin-2-one derivatives reveal detailed molecular arrangements and intermolecular interactions, contributing to the knowledge base necessary for designing molecules with desired properties (Fazli Mohammat et al., 2008).
Advanced Materials and Electrochemical Applications
Compounds containing pyrrole units have found applications in the development of electrochromic materials and conducting polymers, owing to their interesting electronic properties and low oxidation potentials. Such materials are crucial for various technological applications, including smart windows, displays, and energy storage devices (Su et al., 2017).
Catalysis and Organic Transformations
Derivatives of pyrrolidinones have been employed as catalysts or intermediates in organic transformations, highlighting their importance in synthetic chemistry. This includes their roles in facilitating cross-coupling reactions, which are pivotal in constructing complex organic frameworks used in drug development and materials science (Shukla et al., 2021).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-31-21-13-11-20(12-14-21)28-17-19(15-25(28)30)26-27-22-8-4-5-9-23(22)29(26)16-18-7-3-6-10-24(18)32-2/h3-14,19H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWVWGVMTLINAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448555.png)




![Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448562.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)


![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)

![2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2448577.png)
![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448578.png)